molecular formula C19H16N4O2 B4238342 4-Nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile

4-Nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile

Cat. No.: B4238342
M. Wt: 332.4 g/mol
InChI Key: DDOHXXIARLNKPA-UHFFFAOYSA-N
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Description

4-Nitro-5-(4-phenyl-1-piperidinyl)phthalonitrile is a complex organic compound that features a nitro group, a phenyl group, and a piperidinyl group attached to a phthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method starts with the nitration of phthalonitrile using fuming nitric acid as a medium under the action of a catalyst . The crude product is then recrystallized with methanol to obtain refined 4-nitrophthalonitrile. This intermediate is further reacted with 4-phenyl-1-piperidine under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(4-phenyl-1-piperidinyl)phthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Phthalonitriles: Formed by nucleophilic substitution reactions.

    Oxidized Phenyl Derivatives: Formed by oxidation of the phenyl group.

Scientific Research Applications

4-Nitro-5-(4-phenyl-1-piperidinyl)phthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and piperidinyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-5-(4-phenyl-1-piperidinyl)phthalonitrile is unique due to the presence of both a nitro group and a piperidinyl group, which impart distinct chemical and biological properties

Properties

IUPAC Name

4-nitro-5-(4-phenylpiperidin-1-yl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-12-16-10-18(19(23(24)25)11-17(16)13-21)22-8-6-15(7-9-22)14-4-2-1-3-5-14/h1-5,10-11,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOHXXIARLNKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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